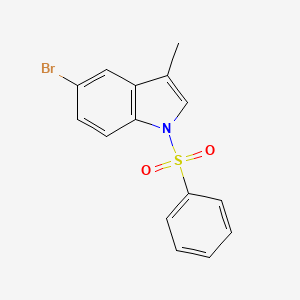

1-(Benzenesulfonyl)-5-bromo-3-methyl-1H-indole

Description

Properties

CAS No. |

151417-95-7 |

|---|---|

Molecular Formula |

C15H12BrNO2S |

Molecular Weight |

350.2 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-5-bromo-3-methylindole |

InChI |

InChI=1S/C15H12BrNO2S/c1-11-10-17(15-8-7-12(16)9-14(11)15)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3 |

InChI Key |

JICATAYZZGLQIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C2=C1C=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Bromination of 3-Methylindole

- Brominating agents: Bromine (Br2) or N-bromosuccinimide (NBS).

- Solvents: Dichloromethane (DCM) or other inert organic solvents.

- Bases: Triethylamine or similar bases to neutralize generated acids.

- Temperature: Typically controlled between 0°C to room temperature to ensure selective bromination at the 5-position.

- 3-Methylindole is dissolved in an appropriate solvent such as dichloromethane.

- Bromine or NBS is added slowly under stirring at low temperature (0–5°C).

- The reaction is monitored until completion, usually within 1–3 hours.

- The reaction mixture is then quenched, and the product 5-bromo-3-methylindole is isolated by filtration or extraction followed by purification (e.g., recrystallization or chromatography).

- The choice of brominating agent affects regioselectivity and yield.

- NBS is often preferred for milder conditions and better control.

- Reaction temperature and stoichiometry are critical to avoid polybromination or side reactions.

Sulfonylation with Benzenesulfonyl Chloride

- Benzenesulfonyl chloride as the sulfonylating agent.

- Base: Triethylamine or pyridine to scavenge HCl formed during the reaction.

- Solvent: Dichloromethane or other aprotic solvents.

- Temperature: Typically room temperature to slightly elevated temperatures (20–40°C).

- The brominated intermediate (5-bromo-3-methylindole) is dissolved in the solvent.

- Benzenesulfonyl chloride is added dropwise with stirring.

- Base is added to neutralize the acid byproduct.

- The reaction is allowed to proceed for several hours until completion.

- The product, 1-(Benzenesulfonyl)-5-bromo-3-methyl-1H-indole, is isolated by filtration or extraction and purified by recrystallization or chromatography.

- The sulfonylation selectively occurs at the indole nitrogen.

- Reaction conditions are optimized to prevent overreaction or decomposition.

Alternative Synthetic Routes and Improvements

While the above two-step method is standard, research into related indole derivatives suggests alternative approaches to improve efficiency and reduce costs, especially for the bromination step:

A three-step synthesis of 5-bromoindole from indole involving sulfonation, acetylation, and bromination has been developed to improve atom economy and reduce solvent consumption. This method uses sodium bisulfite and acetic anhydride intermediates before bromination with liquid bromine under controlled temperatures, followed by purification steps.

Although this method is primarily for 5-bromoindole, it provides insights into optimizing bromination and sulfonylation steps that could be adapted for this compound synthesis.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Bromination | Bromine or N-bromosuccinimide (NBS) | Dichloromethane (DCM) | 0–5°C | Control stoichiometry to avoid overbromination |

| Sulfonylation | Benzenesulfonyl chloride + Triethylamine | Dichloromethane | 20–40°C | Selective N-sulfonylation of indole nitrogen |

| Alternative route* | Sodium bisulfite, acetic anhydride, bromine | Ethanol, water | 0–30°C | Multi-step for 5-bromoindole, potential adaptation |

*Alternative route refers to a three-step synthesis of 5-bromoindole that may inform improvements.

Research Findings and Optimization Notes

Yield and Purity: Optimized reaction conditions, such as slow addition of bromine/NBS and controlled temperature, significantly improve yield and purity of the brominated intermediate and final sulfonylated product.

Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm regioselectivity.

Purification: Recrystallization and chromatographic methods are essential to isolate the target compound with high purity, often exceeding 98% as confirmed by NMR and HPLC analyses.

Scalability: The two-step method is amenable to scale-up with careful control of exothermic bromination and sulfonylation reactions, although solvent and reagent costs remain considerations.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the 5-position serves as a key site for palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Reacts with aryl boronic acids under Pd catalysis to form biaryl derivatives:

text1-(Benzenesulfonyl)-5-bromo-3-methyl-1H-indole + ArB(OH)₂ → 1-(Benzenesulfonyl)-5-aryl-3-methyl-1H-indole + HBr

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C.

Buchwald-Hartwig Amination

Forms C–N bonds with primary/secondary amines:

textThis compound + R₂NH → 1-(Benzenesulfonyl)-5-amino-3-methyl-1H-indole + HBr

Conditions : Pd(OAc)₂ (2 mol%), Xantphos ligand, Cs₂CO₃, toluene, 100°C .

Nucleophilic Aromatic Substitution

Electron-withdrawing benzenesulfonyl group activates the indole ring for nucleophilic substitution at the 5-position:

| Nucleophile | Product | Conditions |

|---|---|---|

| KOH (aq.) | 5-Hydroxy derivative | DMSO, 120°C, 12 h |

| NaOMe | 5-Methoxy derivative | MeOH, reflux, 8 h |

Desulfonylation Reactions

The benzenesulfonyl group can be removed under acidic conditions:

textThis compound → 5-Bromo-3-methyl-1H-indole + C₆H₅SO₃H

Conditions : H₂SO₄ (conc.)/AcOH (1:1), 60°C, 4 h.

Intramolecular Heck Cyclization

In Pd-mediated reactions, the bromine participates in cyclization to form fused polycyclic systems:

Example :

textThis compound → Benzo[c]carbazole derivative

Conditions : Pd(OAc)₂ (10 mol%), PPh₃, K₂CO₃, DMF, 110°C .

Functionalization of the Methyl Group

The 3-methyl group undergoes oxidation or halogenation:

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄, H⁺ | 3-Carboxy-1-(benzenesulfonyl)-5-bromo-1H-indole |

| Bromination | NBS, AIBN | 3-(Bromomethyl)-1-(benzenesulfonyl)-5-bromo-1H-indole |

Interaction with Biological Targets

While not a traditional "chemical reaction," the compound interacts with enzymes/receptors:

Scientific Research Applications

Anticancer Properties

The indole scaffold, which includes 1-(benzenesulfonyl)-5-bromo-3-methyl-1H-indole, has been extensively studied for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of indole have shown inhibition of tubulin polymerization, a crucial process for cancer cell division. In one study, an indole derivative demonstrated an IC50 value of 102 nM against MDA-MB-231 breast cancer cells, indicating strong anticancer efficacy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that benzenesulfonyl derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies highlight that modifications on the indole ring can enhance antimicrobial activity, making it a promising candidate for developing new antibiotics .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

Recent studies have explored the use of benzenesulfonyl-functionalized compounds in organic electronics. For instance, similar compounds have been incorporated into iridium(III) complexes for use in OLEDs, demonstrating excellent thermal stability and photophysical properties. These materials exhibit promising electroluminescence characteristics, making them suitable for high-performance display technologies .

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the effectiveness of indole derivatives against breast cancer cell lines. The research identified specific structural features that contribute to increased potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

Research conducted on benzenesulfonyl derivatives showed significant antibacterial activity against MRSA strains. The study emphasized the importance of structural modifications in enhancing efficacy and reducing resistance development among bacterial pathogens .

Data Table: Comparison of Indole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzenesulfonyl group; bromine substitution | Anticancer; Antimicrobial |

| 3-(1-Phenethyl-1H-imidazol-5-yl)-1H-indole | Imidazole substitution | Anti-MRSA |

| 4-Benzenesulfonyl-2-methylpyridine | Pyridine ring; benzenesulfonyl group | Antimicrobial |

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The bromine and phenylsulfonyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The following table compares key structural features and properties of 1-(Benzenesulfonyl)-5-bromo-3-methyl-1H-indole with similar compounds:

*Calculated molecular weights based on formula.

Key Observations:

- Position 1 Substitution: The target compound’s benzenesulfonyl group distinguishes it from benzyl (e.g., compound 2 ) or acetyl (e.g., compound ) analogs.

- Position 3 Substitution : The methyl group in the target compound is simpler and less sterically demanding than the 4-methylpiperazinylmethyl (compound 4i ) or pyrrolidinylmethyl (compound ) groups, which may improve synthetic accessibility and pharmacokinetics.

- Position 5 Substitution : Bromine is common across analogs, but its electronic effects vary depending on other substituents. For example, in compound 61 , the carbaldehyde at position 3 creates an electron-deficient indole core, whereas the methyl group in the target compound may reduce reactivity.

Physicochemical and Spectral Properties

- Melting Points : Brominated indoles generally exhibit higher melting points (e.g., 201–202°C for 4-bromoindole derivatives ), suggesting the target compound may similarly have a high melting point.

- IR Spectroscopy : The benzenesulfonyl group in the target compound would show characteristic S=O stretches near 1170–1370 cm⁻¹, similar to compound 4i .

- NMR : The methyl group at position 3 would appear as a singlet near δ 2.2–2.5 ppm in 1H NMR, distinct from the carbaldehyde (δ ~9–10 ppm) in compound 61 .

Biological Activity

1-(Benzenesulfonyl)-5-bromo-3-methyl-1H-indole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This indole derivative exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will detail its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the functionalization of the indole core through various electrophilic substitutions. The introduction of the benzenesulfonyl group enhances the compound's solubility and biological activity. Common methods include:

- Electrophilic Aromatic Substitution : This method allows for the introduction of the sulfonyl group onto the indole ring.

- Halogenation : The bromine atom is introduced at the 5-position of the indole ring, which is crucial for its biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens. For instance:

- Antibacterial Activity : Studies have shown that compounds with similar structures can inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) often recorded below 16 µg/mL .

- Antifungal Activity : Indoles have also been reported to possess antifungal properties against pathogens such as Cryptococcus neoformans, with some derivatives showing MIC values as low as 0.25 µg/mL .

Anticancer Activity

Indoles are recognized for their anticancer potential. Compounds similar to this compound have demonstrated efficacy against various cancer cell lines:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by interfering with cell signaling pathways and inhibiting specific enzymes involved in tumor growth .

- Case Studies : For example, studies on related indole derivatives have shown promising results against leukemia cell lines (MOLT-3), indicating a potential for further development as anticancer agents .

Anti-inflammatory Activity

Indole derivatives are also noted for their anti-inflammatory effects. The presence of electron-donating groups, such as methoxy or sulfonyl groups, can enhance these properties:

- Cytokine Inhibition : Some studies suggest that these compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Research Findings and Data Tables

The following table summarizes key findings from recent studies on indole derivatives similar to this compound:

Q & A

Q. What are the common synthetic routes for 1-(Benzenesulfonyl)-5-bromo-3-methyl-1H-indole, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the indole core:

- Sulfonylation : Introduce the benzenesulfonyl group at the indole N1 position using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF) .

- Bromination : Electrophilic bromination at the 5-position using reagents like N-bromosuccinimide (NBS) in a polar solvent (e.g., DCM) .

- Methylation : The 3-methyl group is often pre-installed in the indole precursor or introduced via alkylation.

Optimization : Reaction efficiency depends on solvent choice (e.g., PEG-400/DMF mixtures enhance CuI-catalyzed click chemistry for related bromoindoles ), stoichiometry (e.g., 1.3 equivalents of alkynes for cycloaddition ), and purification methods (flash chromatography with gradients like 70:30 EtOAc/hexane ).

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., δ ~7.23 ppm for aromatic protons adjacent to bromine ).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., FAB-HRMS with [M+H]+ peaks ).

- Chromatography : TLC (Rf values) and HPLC ensure purity .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) due to the sulfonyl group .

- Stability : Sensitive to light and moisture; store at -20°C in amber vials .

- LogP : Estimated ~2.94 (similar to benzenesulfonyl derivatives ), influencing partitioning in biological assays.

Advanced Research Questions

Q. How does the benzenesulfonyl group influence electronic properties and reactivity in cross-coupling reactions?

The electron-withdrawing sulfonyl group deactivates the indole ring, directing electrophilic substitution to the 5-position (para to the sulfonyl group). This enhances regioselectivity in Suzuki-Miyaura couplings or Ullmann reactions targeting the bromine . Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What challenges arise in crystallographic studies of brominated indole derivatives, and how are they addressed?

- Heavy Atom Effects : Bromine’s strong X-ray scattering improves phasing but may cause absorption errors. Use SHELXL for absorption correction and refinement .

- Disorder : Methyl and sulfonyl groups may exhibit rotational disorder. High-resolution data (≤1.0 Å) and restraints in SHELX refine these features .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) from analogous compounds be resolved?

Q. What methodologies are employed to study the compound’s potential as a biochemical probe (e.g., kinase or receptor binding)?

- Binding Assays : Radioligand displacement (e.g., 5-HT6 receptor Ki measurements via competitive binding ).

- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with target proteins .

- SAR Analysis : Modify substituents (e.g., replacing bromine with fluorine ) to assess activity trends.

Methodological Considerations

Q. How are synthetic by-products (e.g., regioisomers) identified and minimized?

Q. What safety protocols are critical when handling brominated and sulfonylated intermediates?

- Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods to avoid exposure to benzenesulfonyl chloride (corrosive ).

- Waste Disposal : Halogenated waste must be treated separately due to environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.